Cas no 53179-13-8 (Pirfenidone)

Pirfenidone is an antifibrotic agent that inhibits the proliferation of fibroblasts and reduces the deposition of extracellular matrix, thereby exerting its anti-progressive fibrotic effects in idiopathic pulmonary fibrosis (IPF) patients. Its oral bioavailability enables convenient administration, while its mechanism of action suggests potential benefits in reducing lung function decline.
Pirfenidone structure
Pirfenidone structure
商品名:Pirfenidone
CAS番号:53179-13-8
MF:C12H11NO
メガワット:185.2218
MDL:MFCD00866047
CID:56362
PubChem ID:125307545

Pirfenidone 化学的及び物理的性質

名前と識別子

    • 5-Methyl-1-phenylpyridin-2(1H)-one
    • Pirfenidone
    • 5-Methyl-N-phenyl-2-
    • 5-METHYL-N-PHENYL-2-1H-PYRIDONE
    • 5-Methyl-N-phenyl-2-1H-pyridone [Pirfenidone]
    • AMR69
    • 5-METHYL-1-PHENYL-1H-PYRIDIN-2-ONE
    • 5-METHYL-1-PHENYL-2(1H)-PYRIDINONE
    • 5-methyl-1-phenyl-2(1h)-pyridon
    • 5-METHYL-1-PHENYL-2-(1H)-PYRIDONE
    • 5-methyl-1-phenyl-2-pyridone
    • 5-methyl-1-phenyl-pyridin-2-one
    • 5-Methyl-1-phenylpyridine-2(1H)-one
    • amr-69
    • Pirfenidone also see 5-Methyl-1-Phenyl-2(1H)-Pyridinone
    • S-7701
    • TORASEMIDETECHPIRFENIDONE
    • Esbriet
    • Deskar
    • Pirfenidonum
    • Pirfenidona
    • Pirespa
    • AMR 69
    • Pirfenidone [USAN:INN]
    • 5-methyl-1-phenyl-2-pyridinone
    • Pirfenidonum [INN-Latin]
    • Pirfenidona [INN-Spanish]
    • 2(1H)-Pyridinone, 5-methyl-1-phenyl-
    • 5-Methyl-1-phenyl-2(1H)-pyridone
    • 5-methyl-1-phenylpyridin-2-one
    • D7NLD2JX7U
    • ISWRGOKTTBVCFA-UHFF
    • AB07515
    • Pirfenidone- Bio-X
    • J-523979
    • Esbriet (TN)
    • FT-0602686
    • Tox21_500907
    • HY-B0673
    • DB04951
    • NCGC00015806-06
    • PIRFENIDONE (EP MONOGRAPH)
    • s2907
    • EN300-7366392
    • FT-0672092
    • Pirfenidone (JAN/USAN/INN)
    • DTXSID4045183
    • PIRFENIDONE [EMA EPAR]
    • NCGC00015806-04
    • 2(1H)-Pyridone, 5-methyl-1-phenyl-
    • Tox21_110225_1
    • CCG-204989
    • Tox21_110225
    • EU-0100907
    • HMS3651P08
    • PIRFENIDONE [VANDF]
    • NCGC00015806-01
    • PIRFENIDONE [MART.]
    • SMR000326900
    • NCGC00015806-02
    • NCGC00015806-17
    • PIRFENIDONE [JAN]
    • PIRFENIDONE [EP MONOGRAPH]
    • NCGC00024992-01
    • SY034783
    • D01583
    • HMS3262F16
    • 5-21-07-00197 (Beilstein Handbook Reference)
    • Pirfenidonum (INN-Latin)
    • SCHEMBL4708
    • Lopac0_000907
    • Lopac-P-2116
    • ESBRIET COMPONENT PIRFENIDONE
    • NCGC00024992-02
    • MLS000860042
    • Pirfenidone, European Pharmacopoeia (EP) Reference Standard
    • Pirfenidona (INN-Spanish)
    • Pirfenidone; 5-Methyl-N-phenyl-2-1H-pyridone
    • SR-01000076061-3
    • NCGC00015806-03
    • NCGC00015806-05
    • NSC748456
    • 5-METHYL-1-PHENYL-1,2-DIHYDROPYRIDIN-2-ONE
    • NSC 748456
    • NCGC00024992-03
    • L04AX05
    • BDBM50005201
    • CAS-53179-13-8
    • PIRFENIDONE [ORANGE BOOK]
    • MFCD00866047
    • CHEMBL1256391
    • NSC-748456
    • KS-5041
    • S-7701,AMR-69
    • Pirfenidonum (Latin)
    • PIRFENIDONE [WHO-DD]
    • PIRFENIDONE [INN]
    • BCP04473
    • NCGC00261592-01
    • Pirfenidone, >=97% (HPLC)
    • PIRFENIDONE [USAN]
    • HMS3412G13
    • BM164275
    • UNII-D7NLD2JX7U
    • SW220156-1
    • Bio1_000886
    • 1-phenyl-5-methyl-2-pyridinone
    • 5-Methyl-N-phenyl-2-1H-pyridone-d5(pirfenidone-d5)
    • SR-01000076061-1
    • HSDB 8340
    • HMS3267I06
    • PIRFENIDONE (MART.)
    • SDCCGSBI-0050882.P002
    • PIRFENIDONE [MI]
    • HMS2234G24
    • SR-01000076061
    • HMS3676G13
    • Tocris-1093
    • DTXCID2025183
    • Bio1_001375
    • P1871
    • BRN 1526549
    • Bio1_000397
    • Pirfenidone(AMR69)
    • HMS3372A08
    • P 2116
    • BRD-K96862998-001-09-8
    • 53179-13-8
    • AKOS006273697
    • AM84939
    • Q2060696
    • F-647
    • A829431
    • GTPL7532
    • AC-6797
    • CHEBI:32016
    • Prfendone
    • PIRFENIDONE COMPONENT OF ESBRIET
    • Tox21 110225
    • LP00907
    • BRD-K96862998-001-03-1
    • NS00001642
    • BRD-K96862998-001-15-5
    • S-7701,AMR-69 , S-7701 , AMR69
    • Pirfenidone(AMR69)?
    • BRD-K96862998-001-14-8
    • MDL: MFCD00866047
    • インチ: 1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3
    • InChIKey: ISWRGOKTTBVCFA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])=C([H])N1C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 1526549

計算された属性

  • せいみつぶんしりょう: 185.084064g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 185.084064g/mol
  • 単一同位体質量: 185.084064g/mol
  • 水素結合トポロジー分子極性表面積: 20.3Ų
  • 重原子数: 14
  • 複雑さ: 285
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • Stability Shelf Life: Stable under recommended storage conditions.
  • 色と性状: Powder
  • 密度みつど: 1.137
  • ゆうかいてん: 107.0 to 111.0 deg-C
  • ふってん: 329°C at 760 mmHg
  • フラッシュポイント: 152.7 ºC
  • 屈折率: 1.592
  • ようかいど: DMSO: ≥10 mg/mL, soluble
  • PSA: 22.00000
  • LogP: 2.14590

Pirfenidone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S36
  • RTECS番号:UV1148200
  • 危険物標識: Xn
  • リスク用語:R22
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • セキュリティ用語:S36

Pirfenidone 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pirfenidone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB307359-1 g
5-Methyl-1-phenyl-2-pyridinone, 97%; .
53179-13-8 97%
1 g
€93.80 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P1871-100mg
Pirfenidone
53179-13-8 98.0%(GC)
100mg
¥330.0 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P1871-100mg
Pirfenidone
53179-13-8 98.0%(GC)
100mg
¥330.0 2022-06-10
AstaTech
63596-10/G
PIRFENIDONE
53179-13-8 97%
10g
$99 2023-09-16
ChemScence
CS-2905-10g
Pirfenidone
53179-13-8 99.95%
10g
$76.0 2022-04-27
Ambeed
A196927-10g
5-Methyl-1-phenylpyridin-2(1H)-one
53179-13-8 98%
10g
$50.0 2025-02-20
Key Organics Ltd
KS-5041-10MG
Pirfenidone
53179-13-8 >97%
10mg
£51.00 2025-02-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9822-50mg
Pirfenidone
53179-13-8 98%
50mg
¥1622.00 2023-09-09
Ambeed
A196927-250mg
5-Methyl-1-phenylpyridin-2(1H)-one
53179-13-8 98%
250mg
$9.0 2024-05-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2386-50mg
Pirfenidone
53179-13-8 99.93%
50mg
¥ 389 2023-09-07

Pirfenidone サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:53179-13-8)Pirfenidone
注文番号:A829431
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:12
価格 ($):374.0

Pirfenidone 関連文献

Pirfenidoneに関する追加情報

Pirfenidone (CAS No. 53179-13-8): A Comprehensive Guide to Its Properties, Applications, and Market Trends

Pirfenidone (CAS No. 53179-13-8) is a small molecule drug with significant therapeutic potential, particularly in the treatment of fibrotic diseases. Known for its anti-fibrotic and anti-inflammatory properties, Pirfenidone has garnered attention in both clinical and research settings. This article delves into the chemical properties, mechanisms of action, therapeutic applications, and current market trends of Pirfenidone, providing a thorough understanding of its role in modern medicine.

The chemical name of Pirfenidone is 5-methyl-1-phenyl-2-(1H)-pyridone, and its molecular formula is C12H11NO. With a molecular weight of 185.23 g/mol, this compound exhibits a white to pale yellow crystalline appearance. Pirfenidone is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. Its unique structure contributes to its ability to modulate fibrotic pathways, making it a valuable asset in treating conditions like idiopathic pulmonary fibrosis (IPF).

One of the most frequently searched questions about Pirfenidone is, "How does Pirfenidone work?" The drug primarily functions by inhibiting the production of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis. Additionally, Pirfenidone reduces the synthesis of collagen and other extracellular matrix components, thereby slowing the progression of fibrotic diseases. Its anti-inflammatory effects are mediated through the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), further enhancing its therapeutic profile.

The therapeutic applications of Pirfenidone extend beyond IPF. Researchers are exploring its potential in treating other fibrotic conditions, such as liver fibrosis, kidney fibrosis, and even certain types of cancer. Clinical trials have shown promising results, particularly in reducing disease progression and improving patient outcomes. For instance, a 2023 study highlighted the efficacy of Pirfenidone in mitigating radiation-induced lung fibrosis, a common complication in cancer patients undergoing radiotherapy.

Market trends indicate a growing demand for Pirfenidone, driven by the increasing prevalence of fibrotic diseases and the lack of effective treatments. The global Pirfenidone market is projected to expand at a compound annual growth rate (CAGR) of 8.5% from 2023 to 2030. Key players in the pharmaceutical industry are investing heavily in research and development to explore new formulations and delivery methods, such as extended-release tablets and inhalation therapies, to enhance patient compliance and efficacy.

Another hot topic in the Pirfenidone discourse is its safety profile. Common side effects include nausea, fatigue, and photosensitivity, which are generally manageable with dose adjustments. However, patients and healthcare providers often search for "Pirfenidone side effects management" to optimize treatment plans. Recent advancements in pharmacogenomics aim to identify genetic markers that predict individual responses to Pirfenidone, paving the way for personalized medicine approaches.

In conclusion, Pirfenidone (CAS No. 53179-13-8) stands as a groundbreaking therapeutic agent with multifaceted applications in fibrotic diseases. Its unique mechanism of action, coupled with ongoing research and market growth, underscores its importance in modern healthcare. As scientists continue to unravel its full potential, Pirfenidone is poised to remain a cornerstone in the fight against fibrosis and related conditions.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:53179-13-8)Pirfenidone
sfd11921
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:53179-13-8)Pirfenidone
2472482
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ